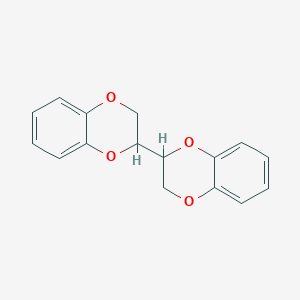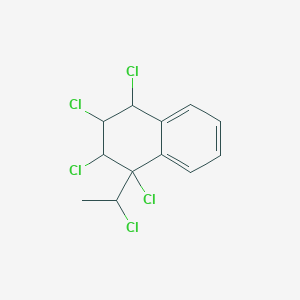phosphanium bromide CAS No. 116423-25-7](/img/structure/B14307084.png)
[2-(5-Nitrofuran-2-yl)ethenyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a nitrofuran moiety linked to a triphenylphosphanium group via an ethenyl bridge, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of corresponding halide derivatives.
科学研究应用
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The triphenylphosphanium group may facilitate the compound’s entry into cells and its interaction with intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or cytotoxic effects.
相似化合物的比较
Similar Compounds
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium chloride
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium iodide
- 2-(5-Nitrofuran-2-yl)ethenylphosphanium fluoride
Uniqueness
2-(5-Nitrofuran-2-yl)ethenylphosphanium bromide is unique due to its specific combination of a nitrofuran moiety and a triphenylphosphanium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
116423-25-7 |
|---|---|
分子式 |
C24H19BrNO3P |
分子量 |
480.3 g/mol |
IUPAC 名称 |
2-(5-nitrofuran-2-yl)ethenyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H19NO3P.BrH/c26-25(27)24-17-16-20(28-24)18-19-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1 |
InChI 键 |
MVPSQQZMSJGNPB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


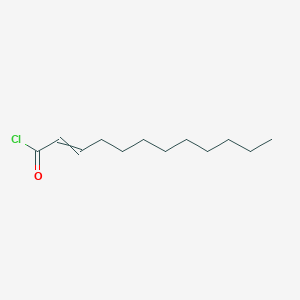
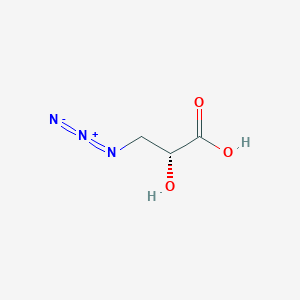
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
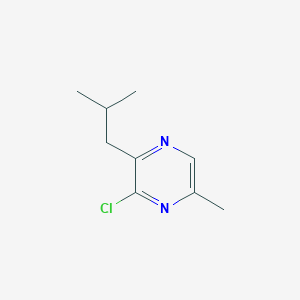
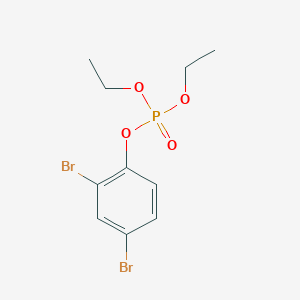
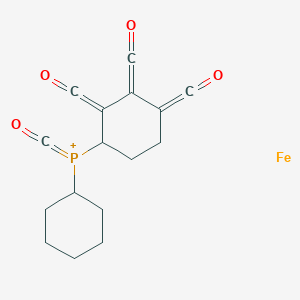
-lambda~5~-arsane](/img/structure/B14307048.png)
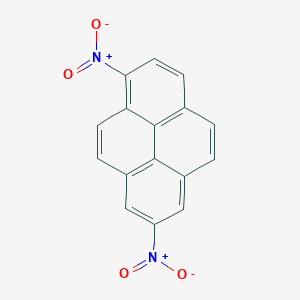
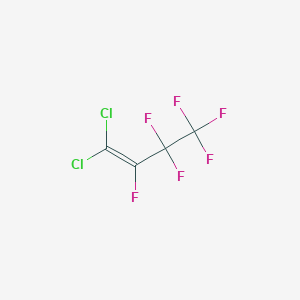
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)

![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
